molecular formula C14H21N3O2 B3061294 Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate CAS No. 87120-77-2

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate

Cat. No. B3061294
CAS RN: 87120-77-2
M. Wt: 263.34 g/mol
InChI Key: CHFSPWXIDIDPTR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate is a compound with the molecular formula C14H21N3O2 . It has a molecular weight of 263.34 g/mol . The IUPAC name for this compound is ethyl 4-(2-aminoanilino)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an ethyl ester group and an aminoanilino group .


Physical And Chemical Properties Analysis

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate has several computed properties. It has a molecular weight of 263.34 g/mol and a molecular formula of C14H21N3O2 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 4 . The exact mass of the compound is 263.16337692 g/mol .

Scientific Research Applications

Future Directions

The future directions for research on Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate could involve exploring its potential applications in the pharmaceutical industry, given that piperidine derivatives are important synthetic fragments for drug design . Further studies could also focus on elucidating the compound’s mechanism of action and potential biological activities .

properties

IUPAC Name

ethyl 4-(2-aminoanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-19-14(18)17-9-7-11(8-10-17)16-13-6-4-3-5-12(13)15/h3-6,11,16H,2,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSPWXIDIDPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516281
Record name Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate

CAS RN

87120-77-2
Record name Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Nitro-phenylamino)-piperidine-1-carboxylic acid ethyl ester (from step 1 above) was dissolved in methanol then hydrogenated over 10% Pd/C (balloon pressure). The hydrogenation was run until the yellow color turned colorless. It was filtered through a celite pad, and the filtrated evaporated to a reddish brown residue. The residue was triturated with 1% ethyl acetate in hexanes and the solid collected by filtration to give 4-(2-amino-phenylamino)-piperidine-1-carboxylic acid ethyl ester (2.02 g; 77%, 2 steps). 1H NMR (CDCl3) δ 1.27 (t, 3H, J=7.2), 1.4 (m, 2H), 2.05 (m, 2H), 3.0 (m, 2H), 3.4 (m, 4H), 4.1 (m, 4H), 6.7 (m, 4H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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